molecular formula C9H10O2 B1242247 4-Hydroxyphenylacetone CAS No. 770-39-8

4-Hydroxyphenylacetone

Cat. No.: B1242247
CAS No.: 770-39-8
M. Wt: 150.17 g/mol
InChI Key: VWMVAQHMFFZQGD-UHFFFAOYSA-N
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Description

It is the para-hydroxy analog of phenylacetone and is an inactive metabolite of amphetamine in humans . This compound is significant in various biochemical pathways and has diverse applications in scientific research.

Mechanism of Action

Target of Action

4-Hydroxyphenylacetone is the para-hydroxy analog of phenylacetone, an inactive metabolite of amphetamine in humans . It primarily targets enzymes involved in the metabolic pathways of amphetamine, such as cytochrome P450 and dopamine beta-hydroxylase (DBH) .

Mode of Action

This compound interacts with its targets by undergoing a series of biochemical reactions. It is produced directly from the inactive metabolite phenylacetone when it occurs as a metabolite of amphetamine . It is also suggested that this compound could be oxidized to form a reactive quinone methide intermediate .

Biochemical Pathways

The compound affects the metabolic pathways of amphetamine in humans. It is involved in the para-hydroxylation process, which is catalyzed by the enzyme cytochrome P450 . It is also involved in the beta-hydroxylation process, which is catalyzed by DBH . The compound forms diastereomeric glutathione conjugates, which is consistent with the formation of an intermediate quinone methide .

Pharmacokinetics

It is known that the rate of conjugate formation with this compound is significantly greater than that with acetaminophen . This suggests that the compound may have a faster metabolic rate, which could impact its bioavailability.

Result of Action

It is suggested that the compound is more hepatotoxic than acetaminophen . This may be the result of differences in the metabolic rate and/or the type of reactive intermediate formed .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds, such as phenobarbital, can enhance its metabolism and toxicity . Furthermore, the compound’s action can be protected by N-Acetylcysteine .

Biochemical Analysis

Biochemical Properties

4-Hydroxyphenylacetone is involved in several biochemical reactions, primarily as a metabolite of amphetamine. It interacts with enzymes such as cytochrome P450 (CYP2D6) and dopamine beta-hydroxylase (DBH). CYP2D6 catalyzes the para-hydroxylation of phenylacetone to produce this compound. DBH further metabolizes this compound to 4-hydroxynorephedrine . These interactions are crucial for the metabolic pathways of amphetamine in humans.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in rat liver slices, this compound has been shown to be more hepatotoxic than acetaminophen, indicating its significant impact on cellular health . The compound’s interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates, which can cause cellular damage.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion from phenylacetone via para-hydroxylation by CYP2D6. This compound can further undergo beta-hydroxylation by DBH to form 4-hydroxynorephedrine . The formation of reactive intermediates, such as quinone methide, during its metabolism can lead to cellular toxicity. These intermediates can bind to cellular macromolecules, causing enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including enzyme activity and environmental conditions. Studies have shown that this compound can cause significant hepatotoxicity in rat liver slices over time, with approximately 50% of hepatocytes being killed after 6 hours of incubation at a concentration of 5 mM . This indicates that the compound’s effects can be time-dependent and may vary with different experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rat liver slices, higher concentrations of this compound (5 mM) have been shown to cause significant hepatotoxicity, whereas lower concentrations may have less severe effects . This suggests that the compound has a dose-dependent impact on cellular health, with higher doses potentially leading to toxic or adverse effects.

Metabolic Pathways

This compound is involved in the metabolic pathways of amphetamine. It is produced from phenylacetone via para-hydroxylation by CYP2D6 and can be further metabolized to 4-hydroxynorephedrine by DBH . These metabolic pathways are essential for the detoxification and elimination of amphetamine from the body. The formation of reactive intermediates during these processes can also affect metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with various transporters and binding proteins. The compound’s localization and accumulation can be affected by its binding to cellular macromolecules and its conversion to other metabolites. These interactions play a crucial role in determining the compound’s bioavailability and its effects on cellular function .

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with cellular components and its metabolic conversion. The compound can be found in various cellular compartments, including the cytoplasm and organelles involved in its metabolism. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxyphenylacetone can be synthesized through several methods. One common synthetic route involves the reaction of 1-(4-benzyloxyphenyl)propan-2-one with sodium iodide and chlorotrimethylsilane in acetonitrile. The reaction mixture is then quenched with methanol, and the product is extracted using diethyl ether and sodium hydroxide solution .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyphenylacetone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone methide intermediates.

    Reduction: Reduction reactions can convert it to corresponding alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted phenylacetones, alcohols, and quinone methides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydroxyphenylacetone has numerous applications in scientific research:

Comparison with Similar Compounds

    Phenylacetone: The parent compound, which lacks the hydroxyl group.

    4-Hydroxyamphetamine: Another metabolite of amphetamine with a similar structure.

    4-Hydroxynorephedrine: A related compound formed through beta-hydroxylation.

Uniqueness: 4-Hydroxyphenylacetone is unique due to its specific hydroxylation at the para position, which influences its reactivity and metabolic pathways. This distinct structural feature allows it to participate in unique biochemical reactions and pathways compared to its analogs .

Properties

IUPAC Name

1-(4-hydroxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMVAQHMFFZQGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427095
Record name 4-Hydroxyphenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770-39-8
Record name 4-Hydroxyphenylacetone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=770-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanone, 1-(4-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyphenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-HYDROXYPHENYL)-2-PROPANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K79N2OO7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 82 g of 1-(4-methoxyphenyl)-2-propanone, 500 ml of acetic acid and 500 ml of aqueous hydrobromic acid is boiled under reflux for 2 hours and then evaporated in vacuo. The oily residue is extracted four times with 700 ml of hexane/ether (5:2) each time, the extract is evaporated and the residue is chromatographed over silica gel using hexanelethyl acetate (3:1). 1-(4-Hydroxyphenyl)-2-propanone is thus obtained with a melting point of 40-41°.
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Synthesis routes and methods II

Procedure details

Hydrobromic acid (48%, 250 mL) was heated to approximately 120° C. Over a period of two minutes, a 9.85 g sample of 4-methoxyphenylacetone was added dropwise. After 15 minutes, the reaction mixture was chilled to 30° C. and diluted to 500 mL with distilled water. The resulting mixture was extracted twice with 250 mL portions of diethyl ether. The combined organic extracts were washed with brine, dried over magnesium sulfate, and the solvent was removed in vacuo. The resulting oil was purified immediately by column chromatography over silica gel, using 40% ethyl acetate and 60% hexane. Appropriate fractions were pooled and solvents removed in vacuo to yield a thick yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of N-acetylcysteine in 4-HPA induced liver toxicity?

A1: N-acetylcysteine, a known antidote for acetaminophen overdose, has shown protective effects against 4-HPA-induced liver toxicity in rat liver slice models. [] This suggests that the mechanisms of toxicity for both 4-HPA and acetaminophen might share similarities, potentially involving the depletion of glutathione, a crucial antioxidant in the liver. The research indicates that N-acetylcysteine may exert its protective effect by replenishing glutathione levels, thereby mitigating the toxic effects of 4-HPA. []

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